molecular formula C7H14N2S B2906649 4-(Azetidin-3-yl)thiomorpholine CAS No. 1190320-91-2; 688306-16-3

4-(Azetidin-3-yl)thiomorpholine

Cat. No.: B2906649
CAS No.: 1190320-91-2; 688306-16-3
M. Wt: 158.26
InChI Key: WLCRWYQQGNSBBU-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)thiomorpholine (CAS: 688306-16-3) is a heterocyclic compound combining a four-membered azetidine ring and a six-membered thiomorpholine ring. The thiomorpholine moiety contains a sulfur atom, distinguishing it from morpholine (which has an oxygen atom). The compound is synthesized via nucleophilic substitution or oxidation reactions, as evidenced by its derivatives like this compound 1,1-dioxide (CAS: 780732-40-3), where sulfur is oxidized to a sulfone .

Structurally, the azetidine ring introduces conformational rigidity, while the thiomorpholine ring adopts a chair conformation in the solid state, influencing intermolecular interactions .

Properties

CAS No.

1190320-91-2; 688306-16-3

Molecular Formula

C7H14N2S

Molecular Weight

158.26

IUPAC Name

4-(azetidin-3-yl)thiomorpholine

InChI

InChI=1S/C7H14N2S/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2

InChI Key

WLCRWYQQGNSBBU-UHFFFAOYSA-N

SMILES

C1CSCCN1C2CNC2

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Differences :

  • Electronic and Lipophilic Properties : The sulfur atom in thiomorpholine increases lipophilicity (logP) compared to morpholine, enhancing membrane permeability but also making it prone to oxidation into sulfoxides or sulfones .
  • Solid-State Interactions : Thiomorpholine derivatives like 4-(4-Nitrophenyl)thiomorpholine exhibit weaker hydrogen bonding (C–H···O) and aromatic stacking compared to morpholine analogues, due to sulfur’s lower electronegativity .

Example :

  • 4-(Azetidin-3-yl)morpholine (CAS: 302355-79-9): Replacing sulfur with oxygen reduces lipophilicity (molecular weight: 142.2 vs. ~170–178 for thiomorpholine derivatives) and alters metabolic stability .

Substituent Effects on Thiomorpholine Core

4-(4-Nitrophenyl)thiomorpholine (CAS: 90254-22-1):

  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Applications : A precursor for antimycobacterial and kinase inhibitor agents. The nitro group facilitates reduction to an amine for further functionalization .
  • Comparison : The nitro-substituted derivative has higher polarity than 4-(Azetidin-3-yl)thiomorpholine, affecting solubility and target binding.

4-(Prop-2-yn-1-yl)thiomorpholine :

  • Synthesis : Propargyl substitution introduces alkyne functionality for click chemistry applications. Oxidation with MCPBA yields sulfone derivatives, altering electronic properties .

Heterocyclic Analogues with Sulfur Moieties

4-Thiazolidinone (CAS: 28921-64-4):

  • Structure : A five-membered ring with sulfur and a carbonyl group.
  • Pharmacological Relevance : Exhibits antimicrobial, antidiabetic, and anti-inflammatory activities .
  • Comparison : Smaller ring size and carbonyl group confer distinct reactivity and hydrogen-bonding capacity compared to thiomorpholine derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Key Features
This compound C₇H₁₄N₂S ~170 ~1.5 Rigid azetidine, sulfur atom
4-(Azetidin-3-yl)morpholine C₇H₁₄N₂O 142.2 ~0.8 Oxygen atom, lower lipophilicity
4-Thiazolidinone C₃H₅NOS 103.1 ~0.2 Carbonyl group, smaller ring

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